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Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridin-3-amine

Cat. No.: B3187782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Fluoro-5-methylpyridin-3-amine (CAS No: 186593-48-6), a key fluorinated
pyridine intermediate in pharmaceutical synthesis. The information herein is curated to support

research, development, and drug discovery applications.

Core Physicochemical Data

The key physicochemical properties of 2-Fluoro-5-methylpyridin-3-amine are summarized in
the table below. These parameters are critical for understanding the compound's behavior in
various chemical and biological systems.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3187782?utm_src=pdf-interest
https://www.benchchem.com/product/b3187782?utm_src=pdf-body
https://www.benchchem.com/product/b3187782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3187782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula CeH7FN2 [L1121[31[4115]
Molecular Weight 126.13 g/mol [L112][31[41[5]

Physical Appearance

Light yellow to brown solid

[2](6]

Boiling Point 275.5 °C at 760 mmHg [7]
Melting Point Not available in cited literature.

Density 1.196 g/cm3 [4]
Calculated LogP (XLogP3) 1.0 [7]

Vapor Pressure

0.005 mmHg at 25 °C

[7]

Flash Point

120.4£25.9°C

[7]

Refractive Index

1.546

[7]

pKa

Not available in cited literature.

Solubility

No quantitative data available.
Expected to be soluble in
organic solvents and sparingly

soluble in water.

Note on Analog Melting Points: While an experimental melting point for the title compound is
not publicly documented, related structures such as 2-Amino-5-methylpyridine and 5-Amino-2-
chloro-3-methylpyridine have reported melting points of 76-77 °C and 93-98 °C, respectively[8]

[°].

Synthetic Pathway Overview

2-Fluoro-5-methylpyridin-3-amine is a valuable building block in medicinal chemistry. A
common and logical synthetic route for aromatic amines involves the reduction of a
corresponding nitro compound. This workflow is illustrated below.
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Synthesis Workflow
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Caption: A generalized synthetic pathway for 2-Fluoro-5-methylpyridin-3-amine.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of this
specific compound are not widely published. The following sections describe standard,
generalized methodologies appropriate for a compound of this class.

Synthesis via Nitro Group Reduction

This protocol outlines a common method for preparing aromatic amines from their nitro-
aromatic precursors.

e Objective: To synthesize 2-Fluoro-5-methylpyridin-3-amine from 2-Fluoro-5-methyl-3-
nitropyridine.

e Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration
apparatus.

» Reagents: 2-Fluoro-5-methyl-3-nitropyridine, a reducing agent (e.g., iron powder, tin(ll)
chloride, or catalytic hydrogenation with Hz2 over Pd/C), and a suitable solvent (e.g., acetic
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acid, ethanol, ethyl acetate).

e Procedure:

[e]

The nitro-precursor is dissolved in the chosen solvent within the round-bottom flask.

o The reducing agent is added portion-wise or, in the case of catalytic hydrogenation, the
catalyst is added and the vessel is placed under a hydrogen atmosphere.

o The reaction mixture is stirred, often with heating, and monitored by a suitable technique
(e.g., TLC or LC-MS) until the starting material is consumed.

o Upon completion, the reaction mixture is filtered to remove the catalyst or excess metal.
o The filtrate is neutralized with a base (e.g., sodium bicarbonate solution).
o The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,
NazS0a.), filtered, and concentrated under reduced pressure to yield the crude product.

o Purification is typically achieved by recrystallization or column chromatography.

Determination of Melting Point (Capillary Method)

o Objective: To determine the temperature range over which the solid compound melts.
o Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
e Procedure:

o A small amount of the dry, powdered sample is packed into a capillary tube to a height of
2-3 mm.

o The tube is placed in the heating block of the melting point apparatus.

o The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected
melting point.
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o The temperature at which the first drop of liquid appears (onset) and the temperature at
which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Partition Coefficient (LogP) by Shake-
Flask Method

¢ Objective: To measure the compound's differential solubility in two immiscible phases (n-
octanol and water), providing an indication of its lipophilicity.

o Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
e Procedure:
o A known amount of the compound is dissolved in either n-octanol or water.

o This solution is added to a separatory funnel containing the other, immiscible solvent. The
two phases are typically pre-saturated with each other.

o The funnel is shaken vigorously for a set period to allow for equilibrium to be reached, and
then left to stand until the layers fully separate.

o The concentration of the compound in each phase is determined analytically (e.g., by UV
spectroscopy or HPLC).

o The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
value.

Workflow for pKa Determination

The acidity or basicity of a compound is a critical parameter in drug development. The workflow
below illustrates the process for determining the pKa of the amine group.
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pKa Determination Workflow
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Caption: Standard workflow for pKa determination via potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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